t-Butylcyclohexylchlorophosphine
Description
Properties
IUPAC Name |
tert-butyl-chloro-cyclohexylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClP/c1-10(2,3)12(11)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGOTUAZCTWZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1CCCCC1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichlorophosphine Alkylation
tert-Butyldichlorophosphine (CAS: 25979-07-1) is a commercially available precursor. Alkylation with cyclohexyl Grignard reagents could yield the target compound:
- Procedure :
- Add cyclohexylmagnesium bromide to tert-butyldichlorophosphine at −78°C.
- Warm gradually to room temperature, then hydrolyze with dilute HCl.
Critical Considerations :
- Side reactions (e.g., over-alkylation) necessitate stoichiometric control.
- Product volatility requires low-temperature distillation.
Reductive Chlorination
Hydrogen chloride gas may chlorinate tertiary phosphine oxides:
\text{t-Bu-Cyclohexyl-PO} + 2\text{HCl} \rightarrow \text{t-Bu-Cyclohexyl-PCl} + \text{H}_2\text{O} $$
Limitations :
-
Phosphine oxide precursors are less accessible.
-
Reaction efficiency depends on HCl gas purity and moisture exclusion.
Purification and Characterization
Distillation Techniques
All cited methods emphasize fractional distillation under vacuum. For t-butylcyclohexylchlorophosphine:
Analytical Data
Hypothetical characterization based on analogues:
Industrial Scalability
Cost Analysis
Chemical Reactions Analysis
Types of Reactions: t-Butylcyclohexylchlorophosphine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Reactions: Yield substituted phosphines.
Oxidation Reactions: Produce phosphine oxides.
Reduction Reactions: Result in the formation of phosphines.
Scientific Research Applications
Chemistry: t-Butylcyclohexylchlorophosphine is used as a ligand in coordination chemistry, particularly in the synthesis of metal complexes for catalytic applications. It is also employed in the preparation of other organophosphorus compounds.
Biology and Medicine: In biological research, this compound is used as a reagent for the modification of biomolecules
Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts for industrial processes .
Mechanism of Action
The mechanism of action of t-Butylcyclohexylchlorophosphine involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved in these catalytic reactions often include oxidative addition, reductive elimination, and migratory insertion steps .
Comparison with Similar Compounds
Steric and Electronic Effects
Steric Bulk :
- This compound exhibits intermediate steric hindrance compared to Di-t-butylchlorophosphine (higher bulk) and Dibenzylchlorophosphine (lower bulk). The cyclohexyl group provides flexibility, reducing rigidity compared to fully aromatic analogs like Bis(4-methoxyphenyl)chlorophosphine .
- Di-t-butylchlorophosphine’s extreme bulk restricts its use in reactions requiring accessible phosphorus centers, whereas this compound balances steric protection with reactivity .
Electronic Properties :
- The t-butyl and cyclohexyl groups are weakly electron-donating, creating a less electrophilic phosphorus center compared to Bis(4-trifluoromethylphenyl)chlorophosphine, where CF₃ groups strongly withdraw electron density .
- Bis(4-methoxyphenyl)chlorophosphine’s methoxy groups donate electron density, making it more nucleophilic than this compound .
Research Findings and Trends
Thermal Stability :
this compound demonstrates superior thermal stability to Dibenzylchlorophosphine due to the robustness of its alkyl substituents, as observed in ligand degradation studies .- Ligand Performance: In palladium-catalyzed cross-coupling reactions, this compound-derived ligands achieve higher turnover numbers than Di-t-butylchlorophosphine analogs, likely due to balanced steric effects .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing t-Butylcyclohexylchlorophosphine with high purity, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves reacting t-butylcyclohexanol with phosphorus trichloride under anhydrous conditions. Key steps include controlling reaction temperature (≤0°C to avoid side reactions) and using inert gas purging to prevent oxidation. Intermediates should be characterized via P NMR to confirm phosphine formation (chemical shift ~100–120 ppm for chlorophosphines) and GC-MS to verify purity. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 10–15 mmHg) is recommended to isolate the target compound .
Q. How can researchers mitigate air sensitivity during handling and storage of t-Butylcyclohexylchlorophosphine?
- Methodological Answer : Store the compound under nitrogen or argon in flame-sealed ampoules. For handling, use Schlenk-line techniques or gloveboxes with O/HO levels <1 ppm. Reactivity with moisture can be monitored via P NMR: degradation products like phosphine oxides will show shifts near 25–35 ppm. Pre-cool solvents (e.g., THF, toluene) to reduce hydrolysis during reactions .
Q. What spectroscopic techniques are most effective for structural confirmation of t-Butylcyclohexylchlorophosphine?
- Methodological Answer : Combine H NMR (to confirm cyclohexyl proton environments), C NMR (to resolve t-butyl carbons at ~25–30 ppm), and P NMR (single peak near 110–120 ppm for P–Cl bonds). High-resolution mass spectrometry (HRMS) using ESI+ or EI ionization can validate the molecular ion peak (e.g., [M+H] at m/z 208.12 for CHClP) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of t-Butylcyclohexylchlorophosphine in catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and nucleophilic Parr functions. For example, the HOMO energy of the phosphine ligand correlates with its electron-donating capacity in metal complexes. Compare computed bond dissociation energies (BDEs) of P–Cl vs. P–C bonds to predict regioselectivity in substitution reactions. Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is recommended .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of Pd/t-Butylcyclohexylchlorophosphine complexes?
- Methodological Answer : Systematically vary reaction parameters (e.g., solvent polarity, temperature, ligand-to-metal ratio) using factorial design (2 experiments) to isolate confounding variables. For example, in Suzuki-Miyaura coupling, test whether trace oxygen (from inadequate degassing) oxidizes the phosphine ligand, reducing catalytic activity. Validate via X-ray photoelectron spectroscopy (XPS) to detect oxidized phosphorus species on catalyst surfaces .
Q. How does steric bulk from the t-butyl group influence the ligand’s coordination geometry in transition-metal complexes?
- Methodological Answer : Perform X-ray crystallography on model complexes (e.g., [PdCl(L)] where L = t-Butylcyclohexylchlorophosphine) to measure ligand bite angles and Tolman cone angles. Compare with less bulky analogs (e.g., PCy) to quantify steric effects. Kinetic studies (e.g., variable-temperature NMR) can reveal how steric hindrance slows associative ligand substitution pathways .
Q. What are the best practices for designing air-stable derivatives of t-Butylcyclohexylchlorophosphine without sacrificing reactivity?
- Methodological Answer : Introduce electron-withdrawing substituents (e.g., fluorinated aryl groups) to the phosphine backbone to stabilize the P(III) center. Alternatively, prepare borane adducts (e.g., PH·BH) that protect the phosphorus lone pair. Characterize stability via accelerated aging tests (exposure to humid air at 40°C) and monitor degradation by P NMR .
Data Analysis & Theoretical Frameworks
Q. How can researchers integrate t-Butylcyclohexylchlorophosphine into a broader theoretical framework for ligand design?
- Methodological Answer : Apply the Tolman electronic parameter (TEP) and steric parameters to benchmark the ligand against established phosphines (e.g., PPh, PCy). Correlate TEP values (measured via IR spectroscopy of Ni(CO)L complexes) with catalytic outcomes in cross-coupling reactions. Use multivariate regression to identify dominant electronic/steric contributions .
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthetic yields?
- Methodological Answer : Use ANOVA to compare yields across multiple batches. If variability exceeds 5%, conduct a failure mode and effects analysis (FMEA) to identify critical process parameters (e.g., reagent stoichiometry, cooling rate). Pair this with design of experiments (DoE) to optimize conditions, focusing on robustness (e.g., Taguchi methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
